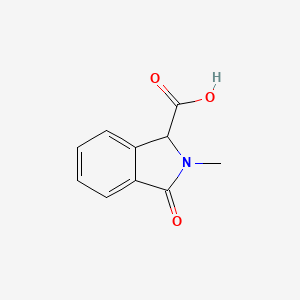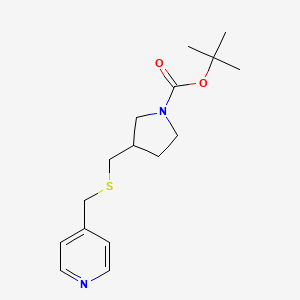
Europium(III) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium(III) sulfate is a chemical compound composed of europium, sulfur, and oxygen, with the chemical formula Eu₂(SO₄)₃. Europium is a rare-earth element belonging to the lanthanide series, and it is known for its unique luminescent properties. This compound is typically found in a trivalent oxidation state, where europium is bound to sulfate ions. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Europium(III) sulfate can be synthesized through several methods. One common method involves the reaction of europium(III) oxide with dilute sulfuric acid. The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Eu}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ] The resulting this compound can be crystallized from the solution and further dehydrated to obtain the anhydrous form .
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving europium metal or europium(III) oxide in sulfuric acid. The solution is then subjected to crystallization processes to obtain the desired product. The industrial production methods are designed to ensure high purity and yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Europium(III) sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form europium(IV) compounds under specific conditions.
Reduction: It can be reduced to europium(II) sulfate using reducing agents such as zinc amalgam.
Substitution: this compound can participate in substitution reactions where sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Zinc amalgam or other reducing agents in an acidic medium.
Substitution: Reactions with other anions like chloride or nitrate in aqueous solutions.
Major Products Formed:
Oxidation: Europium(IV) compounds.
Reduction: Europium(II) sulfate.
Substitution: Europium compounds with different anions, such as europium chloride or europium nitrate.
Applications De Recherche Scientifique
Europium(III) sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other europium compounds and as a catalyst in various chemical reactions.
Biology: Employed in bioimaging and as a fluorescent probe due to its luminescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of phosphors for color television screens, fluorescent lamps, and other display devices
Mécanisme D'action
The mechanism by which europium(III) sulfate exerts its effects is primarily related to its luminescent properties. When europium(III) ions are excited by ultraviolet light, they emit visible light through a process known as fluorescence. This property is exploited in various applications, such as bioimaging and display technologies. The molecular targets and pathways involved include the excitation of europium(III) ions to higher energy levels and their subsequent relaxation, emitting light in the process .
Comparaison Avec Des Composés Similaires
- Europium(III) chloride (EuCl₃)
- Europium(III) nitrate (Eu(NO₃)₃)
- Europium(III) acetate (Eu(CH₃COO)₃)
Comparison: Europium(III) sulfate is unique due to its sulfate anion, which imparts different solubility and reactivity characteristics compared to other europium compounds. For example, europium(III) chloride and europium(III) nitrate are more soluble in water, while europium(III) acetate is often used in organic synthesis. The choice of compound depends on the specific application and desired properties .
Propriétés
Numéro CAS |
13537-15-0 |
|---|---|
Formule moléculaire |
EuH2O4S |
Poids moléculaire |
250.05 g/mol |
Nom IUPAC |
europium;sulfuric acid |
InChI |
InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clé InChI |
WLYAEQLCCOGBPV-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] |
SMILES canonique |
OS(=O)(=O)O.[Eu] |
| 13537-15-0 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3,3'-Bipyridine]-5-carboxamide](/img/structure/B3366255.png)



![Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-](/img/structure/B3366273.png)






